molecular formula C21H18O B11841680 Indeno[2,1-b]pyran, 4-phenyl-2-propyl- CAS No. 62224-60-6

Indeno[2,1-b]pyran, 4-phenyl-2-propyl-

Cat. No.: B11841680
CAS No.: 62224-60-6
M. Wt: 286.4 g/mol
InChI Key: MSDHCVMXLDQQHN-UHFFFAOYSA-N
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Description

4-Phenyl-2-propylindeno[2,1-b]pyran is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by a fused ring system that includes an indene and a pyran ring, with phenyl and propyl substituents. This compound has garnered interest due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-propylindeno[2,1-b]pyran typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate indene derivatives with pyran precursors under acidic or basic conditions. Catalysts such as Lewis acids or bases may be employed to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4-phenyl-2-propylindeno[2,1-b]pyran may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-propylindeno[2,1-b]pyran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 4-phenyl-2-propylindeno[2,1-b]pyran, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-phenyl-2-propylindeno[2,1-b]pyran involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-2-propylindeno[2,1-b]furan
  • 4-Phenyl-2-propylindeno[2,1-b]thiophene
  • 4-Phenyl-2-propylindeno[2,1-b]pyridine

Uniqueness

4-Phenyl-2-propylindeno[2,1-b]pyran is unique due to its specific ring structure and the presence of both phenyl and propyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62224-60-6

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

4-phenyl-2-propylindeno[2,1-b]pyran

InChI

InChI=1S/C21H18O/c1-2-8-17-14-19(15-9-4-3-5-10-15)21-18-12-7-6-11-16(18)13-20(21)22-17/h3-7,9-14H,2,8H2,1H3

InChI Key

MSDHCVMXLDQQHN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C3=CC=CC=C3C=C2O1)C4=CC=CC=C4

Origin of Product

United States

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